Steric Bulk and Conformational Control in Oligosilane Synthesis
Chlorotrihexylsilane introduces significantly greater steric bulk compared to permethyloligosilanes. In the synthesis of perhexyloligosilanes (Hex(SiHex2)nHex, n=3–10) via Wurtz coupling with dihexyldichlorosilane, the hexyl side chains produce a much larger barrier for the folded-to-extended chain transition, as evidenced by stronger temperature dependence of absorption spectra [1]. This steric effect directly impacts the ability to control polymer main chain conformation at low temperatures, a feature not achievable with permethyl analogs [1]. The study quantitatively demonstrates that the red shift of absorption maxima observed for long-chain perhexyloligosilanes (n=6–10) results from ordering to the all pseudo-trans (extended) form at low temperatures, a phenomenon with a higher energy barrier than in permethyloligosilanes [1].
| Evidence Dimension | Steric barrier for conformational transition |
|---|---|
| Target Compound Data | Perhexyloligosilanes exhibit a higher energy barrier for the folded-to-extended transition |
| Comparator Or Baseline | Permethyloligosilanes exhibit a lower energy barrier |
| Quantified Difference | Not quantified in absolute energy, but the study states the barrier is 'much larger' for perhexyloligosilanes due to steric effects of side-chain alkyl substituents [1] |
| Conditions | Wurtz coupling synthesis; UV absorption spectroscopy at low temperatures |
Why This Matters
For researchers designing silicon-based polymers with precise conformational control, the enhanced steric bulk of hexyl groups directly translates to tunable chain ordering and optoelectronic properties unattainable with methyl analogs.
- [1] ACS Publications. (1999). Synthesis, Structure, and Spectroscopic Properties of Perhexyloligosilanes. Organometallics, 18(11), 2127-2133. View Source
